molecular formula C16H16N2O2S B5047936 (5Z)-5-[(4-ethylphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

(5Z)-5-[(4-ethylphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5047936
M. Wt: 300.4 g/mol
InChI Key: OMNYJRIXNIQMQW-RAXLEYEMSA-N
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Description

The compound (5Z)-5-[(4-ethylphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule characterized by its unique structure It contains a diazinane ring with a sulfanylidene group, a prop-2-enyl side chain, and a 4-ethylphenylmethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-ethylphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps. One common route includes the following steps:

    Formation of the Diazinane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanylidene Group: This step involves the incorporation of a sulfur atom into the diazinane ring, often using sulfur-containing reagents.

    Addition of the Prop-2-enyl Side Chain: This can be done through alkylation reactions using prop-2-enyl halides.

    Attachment of the 4-Ethylphenylmethylidene Group: This step involves the condensation of the diazinane derivative with 4-ethylbenzaldehyde under basic or acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds in the prop-2-enyl side chain or the 4-ethylphenylmethylidene group.

    Substitution: The diazinane ring can participate in nucleophilic substitution reactions, especially at positions adjacent to the sulfanylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced alkenes and alkanes.

    Substitution: Substituted diazinane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(4-ethylphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-ethylphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The prop-2-enyl and 4-ethylphenylmethylidene groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

(5Z)-5-[(4-ethylphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its combination of a diazinane ring with a sulfanylidene group and a prop-2-enyl side chain. This structure provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

(5Z)-5-[(4-ethylphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-3-9-18-15(20)13(14(19)17-16(18)21)10-12-7-5-11(4-2)6-8-12/h3,5-8,10H,1,4,9H2,2H3,(H,17,19,21)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNYJRIXNIQMQW-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N(C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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